

physical and chemical properties of Salidroside

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Compound of Interest

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An In-depth Technical Guide to the Physical and Chemical Properties of Salidroside

Introduction

Salidroside, a potent phenylpropanoid glycoside, is a primary active constituent isolated from various species of the *Rhodiola* genus, particularly *Rhodiola rosea*.^{[1][2][3]} Also known as rhodioloside, it is the glucoside of tyrosol.^[2] This compound has garnered significant attention from the scientific community for its wide spectrum of pharmacological activities, including adaptogenic, anti-fatigue, antioxidant, anti-inflammatory, and neuroprotective effects.^{[2][3][4]} This technical guide provides a comprehensive overview of the core physical and chemical properties of Salidroside, detailed experimental protocols for its analysis, and a review of its key biological signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Salidroside is a white, crystalline solid.^{[5][6]} Its fundamental properties are crucial for its extraction, purification, formulation, and mechanism of action studies.

General and Chemical Properties

The chemical identity of Salidroside is well-established, with a defined molecular structure and weight.

Property	Value	Reference
IUPAC Name	(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol	[7]
Synonyms	Rhodioloside, 2-(4-Hydroxyphenyl)ethyl β -D-glucopyranoside, p-Hydroxyphenethyl glucopyranoside	[6][7][8]
CAS Number	10338-51-9	[5][6][8][9]
Molecular Formula	C ₁₄ H ₂₀ O ₇	[5][6][8][9]
Molecular Weight	300.30 g/mol	[5][7][8][10]

Physical and Physicochemical Properties

These properties are essential for handling, storage, and formulation development.

Property	Value	Reference
Appearance	White fine powder / Crystalline solid	[5][6]
Melting Point	158 - 165 °C	[5]
Optical Rotation	$[\alpha]D^{20} = -26 \pm 1^\circ$ (c = 0.5 in H ₂ O)	[5]
Purity (Typical)	≥97% (HPLC)	[6][8]
Storage	2 - 8 °C (Short-term), -20°C (Long-term)	[5][6]

Solubility Data

Solubility is a critical parameter for both in vitro and in vivo experimental design.

Solvent	Solubility	Reference
DMSO	~20 mg/mL	[6][8]
Dimethylformamide (DMF)	~30 mg/mL	[6][8]
Ethanol	~3 - 4 mg/mL	[6][8][10]
Water	60 mg/mL	[10]
PBS (pH 7.2)	~10 mg/mL	[6][8]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and quantification of Salidroside.

Technique	Key Data Points	Reference
¹³ C NMR	Instrument: Varian XL-100. Data available in public databases.	[7]
¹ H NMR	Characteristic signals in the aromatic region at δ 7.16 ppm.	[11]
LC-MS/MS	Precursor Ion $[M-H]^-$: m/z 299.0; Fragment Ions: m/z 118.8, 179.0	[12]
UV-Vis	Detection commonly performed at 221 nm or 225 nm.	[13][14]
FT-NIR	Spectra in the range of 4000 to 10000 cm^{-1} used for quantitative analysis.	[15][16][17]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.

Protocol for Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity and quantity of Salidroside in extracts and final products.

- Objective: To quantify Salidroside in a given sample.
- Instrumentation: A standard HPLC system with a UV detector.
- Column: Nova-Pak C18 or equivalent reversed-phase column.[\[14\]](#)
- Mobile Phase: Isocratic mixture of 6.5% methanol in water.[\[14\]](#) For gradient elution, a system of water and acetonitrile can be used, with the acetonitrile concentration increasing from 2.5% to 100% over 14 minutes.[\[13\]](#)
- Flow Rate: 0.6 mL/min.[\[13\]](#)
- Column Temperature: 75°C.[\[13\]](#)
- Detection Wavelength: 221 nm or 225 nm.[\[13\]](#)[\[14\]](#)
- Injection Volume: 2-10 μ L.[\[13\]](#)
- Procedure:
 - Standard Preparation: Prepare a stock solution of Salidroside reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 5-700 μ g/mL).[\[18\]](#)
 - Sample Preparation: Dissolve the extract or sample in the mobile phase, filter through a 0.45 μ m filter, and place in an autosampler vial.
 - Analysis: Inject the standards and samples onto the HPLC system.
 - Quantification: Identify the Salidroside peak by comparing its retention time with the standard. Calculate the concentration in the sample using the linear regression equation derived from the calibration curve.[\[18\]](#)

Protocol for Quantification in Biological Matrices by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity for quantifying Salidroside and its metabolites in complex biological samples like plasma or tissue.[12][19]

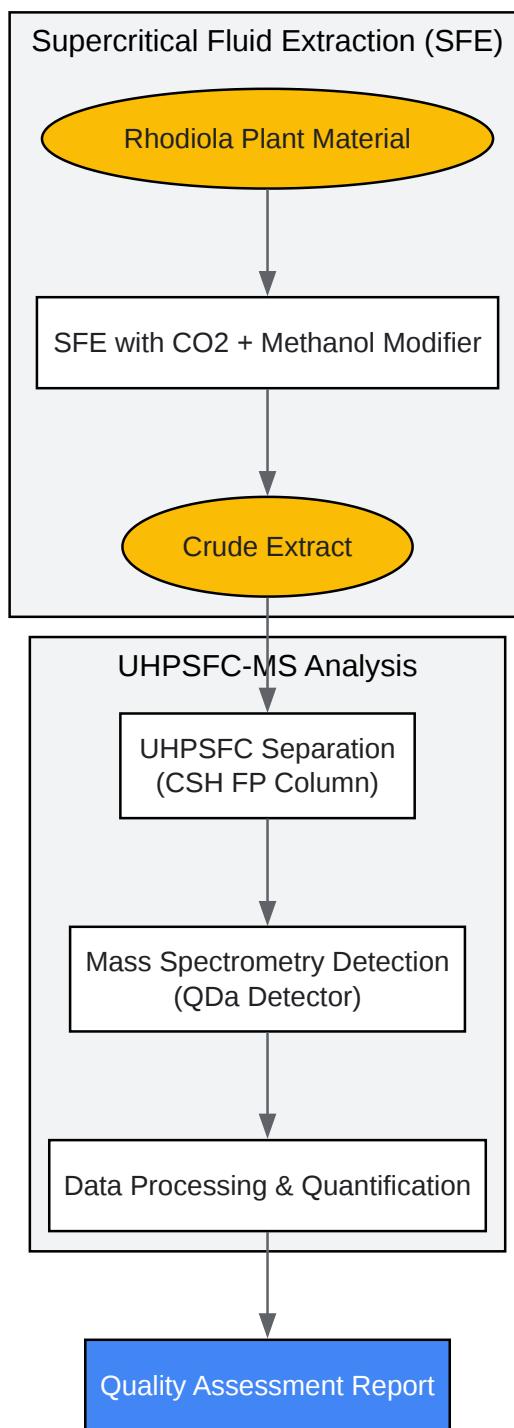
- Objective: To determine the concentration of Salidroside in rat plasma.
- Instrumentation: A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source coupled to an LC system.
- Chromatographic Conditions:
 - Column: Reverse-phase C18 column (e.g., xTerra MS C18).[12]
 - Mobile Phase: Isocratic mixture of acetonitrile-water (1:9, v/v).[12][19]
 - Flow Rate: 0.3 mL/min.[12]
- Mass Spectrometry Conditions:
 - Ionization Mode: Negative Electrospray Ionization (ESI-).[12]
 - Detection Mode: Multiple Reaction Monitoring (MRM).[12]
 - MRM Transition for Salidroside: Monitor the transition from the deprotonated molecular ion m/z 299.0 to fragment ions m/z 118.8 and 179.0.[12]
- Procedure:
 - Sample Preparation (Protein Precipitation): To 100 μ L of plasma, add an internal standard (e.g., paracetamol) and 300 μ L of methanol to precipitate proteins.[19]
 - Vortex the mixture and centrifuge at high speed (e.g., 12,000 rpm for 10 min).
 - Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in the mobile phase for analysis.[\[19\]](#)
- Analysis: Inject the prepared sample into the LC-MS/MS system and acquire data using the specified MRM transitions.
- Quantification: Calculate the concentration based on the peak area ratio of Salidroside to the internal standard against a calibration curve prepared in the same biological matrix.

Visualization of Workflows and Signaling Pathways

Experimental Workflows

The analysis of Salidroside often involves a multi-step process from extraction to quantification. The following diagram illustrates a supercritical fluid extraction (SFE) and analysis workflow, a modern and efficient method for natural product analysis.[\[20\]](#)[\[21\]](#)



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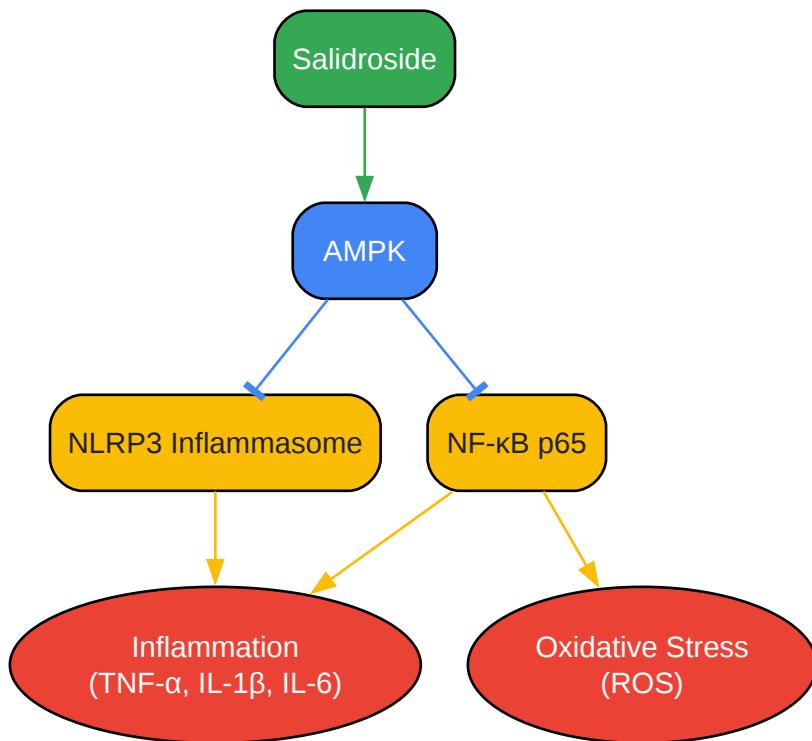
Caption: Supercritical fluid workflow for Salidroside extraction and analysis.

Biological Signaling Pathways

Salidroside exerts its therapeutic effects by modulating various intracellular signaling pathways. Its anti-inflammatory and antioxidant activities are particularly well-documented.

AMPK/NF-κB/NLRP3 Signaling Pathway

Salidroside has been shown to ameliorate endothelial inflammation and oxidative stress, in part by activating the AMP-activated protein kinase (AMPK) pathway, which subsequently inhibits the pro-inflammatory NF-κB and NLRP3 inflammasome pathways.[22]

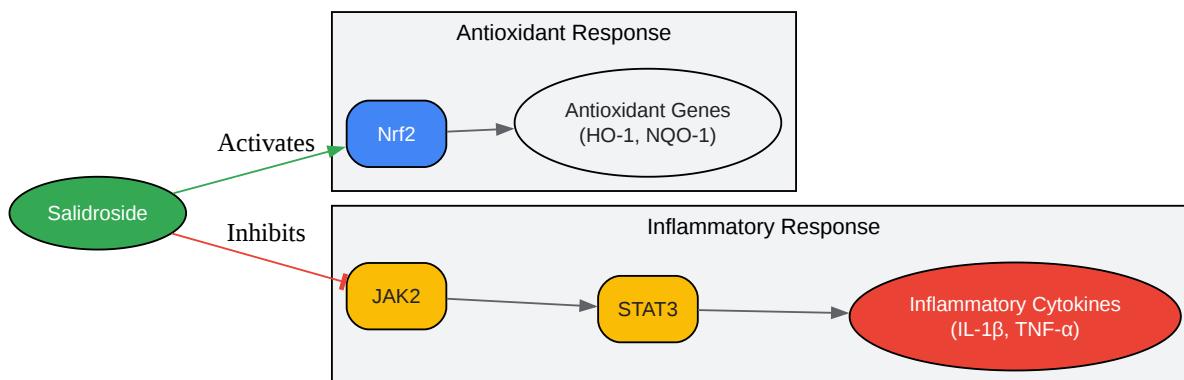


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Caption: Salidroside inhibits inflammation via the AMPK/NF-κB/NLRP3 pathway.

Nrf2 and JAK2/STAT3 Signaling Pathways

Salidroside also provides protection against hypoxia-induced hepatic injury by activating the antioxidant Nrf2 pathway while simultaneously inhibiting the pro-inflammatory JAK2/STAT3 signaling cascade.[1][23]



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Caption: Salidroside's dual action on Nrf2 and JAK2/STAT3 pathways.

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